molecular formula C5H10N4 B8036931 5-hydrazinyl-1,4-dimethyl-1H-pyrazole

5-hydrazinyl-1,4-dimethyl-1H-pyrazole

Cat. No.: B8036931
M. Wt: 126.16 g/mol
InChI Key: KIFIJSWFUHRZGD-UHFFFAOYSA-N
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Description

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole is a substituted pyrazole derivative featuring a reactive hydrazinyl group, making it a valuable intermediate in synthetic and medicinal chemistry research. With the CAS Number 1855891-42-7 and a molecular formula of C5H10N4, it offers researchers a versatile scaffold for constructing complex molecular architectures. The core research value of this compound lies in its role as a key precursor for the synthesis of diverse nitrogen-containing heterocycles, which are prominent structures in pharmaceuticals and agrochemicals. The reactive hydrazine moiety readily participates in condensation and cyclization reactions, enabling the construction of various fused heterocyclic systems such as pyrazolo-triazoles and other complex scaffolds studied for their biological activities . Pyrazole derivatives, in general, are extensively investigated for a wide spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . In practical research applications, this hydrazinyl-pyrazole is employed in multi-component reactions and as a starting material for generating combinatorial libraries. Its structure aligns with common strategies in heterocyclic chemistry where a hydrazine group is cyclocondensed with 1,3-difunctional systems like diketones, aldehydes, or ketones to form novel, more complex pyrazole-based compounds . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with care and refer to the Safety Data Sheet (SDS) prior to use. Specific hazard statements include that it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,4-dimethylpyrazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4-3-7-9(2)5(4)8-6/h3,8H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFIJSWFUHRZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloropyrazole Intermediate Synthesis

A common route involves substituting a halogen atom at the 5-position of a preformed pyrazole ring with hydrazine. For example:

  • Synthesis of 5-Chloro-1,4-dimethyl-1H-pyrazole :

    • Chlorination of 1,4-dimethyl-1H-pyrazole using POCl₃ or PCl₅ under reflux conditions.

    • Example: Treatment of 1,4-dimethylpyrazole with PCl₅ in chloroform at 70°C yields 5-chloro-1,4-dimethyl-1H-pyrazole.

  • Hydrazine Substitution :

    • Reacting 5-chloro-1,4-dimethyl-1H-pyrazole with excess hydrazine hydrate in propanol at 100°C for 4–6 hours.

    • Conditions :

      • Solvent: n-Propanol or ethanol

      • Molar ratio (substrate:hydrazine): 1:3–5

      • Yield: 65–73%.

Mechanistic Insight :
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine acts as a nucleophile, displacing the chloride at the 5-position. Steric hindrance from the 1- and 4-methyl groups directs substitution to the 5-position.

One-Pot Cyclization Using Hydrazine and 1,3-Diketones

Modified Hantzsch Pyrazole Synthesis

This method involves condensing hydrazine with a 1,3-diketone precursor bearing methyl groups at strategic positions:

  • Substrate Preparation :

    • Synthesis of 3-methyl-2,4-pentanedione (acetylacetone derivatives) via Claisen condensation12.

  • Cyclization with Hydrazine :

    • Reacting 3-methyl-2,4-pentanedione with hydrazine hydrate in ethanol under reflux12.

    • Example :

      • Acetylacetone (25 g) + hydrazine hydrate (32.5 g) → 3,5-dimethylpyrazole (yield: 67%)12.

  • Post-Functionalization :

    • Nitration at the 5-position using HNO₃/H₂SO₄, followed by reduction with Sn/HCl to yield 5-amino-1,4-dimethylpyrazole.

    • Diazotization and reaction with hydrazine to introduce the hydrazinyl group.

Limitations :

  • Requires multiple steps for hydrazine introduction.

  • Regioselectivity challenges during nitration.

Direct Synthesis via Iminium Salt Intermediates

Patent-Based Approach (EP0526281A1)

A patented method uses N-substituted halomethyliminium salts and acetals to construct the pyrazole ring:

  • Reaction Scheme :

    • Step 1 : React N,N-dimethyl chloromethyliminium chloride with propionaldehyde diethylacetal in chloroform at 55°C for 2 hours.

    • Step 2 : Add monomethylhydrazine and heat at 75°C for 2 hours.

    • Workup : Neutralize with NaOH, extract with chloroform, and purify via distillation.

  • Adaptation for 5-Hydrazinyl Derivative :

    • Replace monomethylhydrazine with hydrazine hydrate.

    • Optimize temperature (70–80°C) and solvent (DMSO/EtOH) to favor hydrazine incorporation.

Key Advantages :

  • One-pot synthesis minimizes intermediate isolation.

  • High regioselectivity due to steric control from iminium salts.

Catalytic Methods and Recent Advances

Ce(L-Pro)₂-Catalyzed Cyclization

A cerium-based catalyst enables efficient pyrazole synthesis from 1,3-dicarbonyl compounds and hydrazines:

  • Procedure :

    • Mix 1,3-dimethyl-1,3-diketone with hydrazine hydrate in ethanol.

    • Add 5 mol% [Ce(L-Pro)₂]₂(Oxa) and stir at room temperature.

    • Yield: 70–91% for analogous pyrazoles.

  • Scope for Hydrazine Derivatives :

    • Substituent-tolerant catalysis allows direct use of hydrazine analogs.

Table 1. Comparative Analysis of Methods

MethodStarting MaterialsYield (%)Key Advantage
Nucleophilic Substitution5-Chloro-1,4-dimethylpyrazole65–73High regioselectivity
Hantzsch CyclizationAcetylacetone + hydrazine67–73Scalability
Iminium Salt RouteAcetal + iminium salt60–70One-pot synthesis
Ce-Catalyzed1,3-Diketone + hydrazine70–91Mild conditions, high efficiency

Challenges and Optimization Strategies

  • Regioselectivity Control :

    • Methyl groups at 1- and 4-positions hinder functionalization at adjacent positions. Use bulky solvents (e.g., DMF) to direct reactivity.

  • Hydrazine Handling :

    • Hydrazine hydrate is hygroscopic and toxic. Alternatives like hydrazine sulfate in basic media improve safety.

  • Purification :

    • Column chromatography (silica gel, hexane/EtOAc) or recrystallization (isopropyl ether) removes byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrazole ring, particularly at the 3- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation Products: Azides, nitroso compounds.

    Reduction Products: Hydrazones, amines.

    Substitution Products: Alkylated or acylated pyrazoles.

Scientific Research Applications

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition of enzyme activity or modulation of signaling pathways. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-hydrazinyl-1,4-dimethyl-1H-pyrazole can be contextualized by comparing it to three analogs: 3,4-dimethyl-1H-pyrazole , 3-iodo-1,4-dimethyl-1H-pyrazole , and 5-(difluoromethyl)-1,4-dimethyl-1H-pyrazole .

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Formula Key Properties Applications
This compound 1,4-dimethyl; 5-hydrazinyl C₅H₁₀N₄ Nucleophilic hydrazinyl group; moderate solubility in polar solvents Pharmaceutical intermediates, ligands
3,4-Dimethyl-1H-pyrazole 3,4-dimethyl C₅H₈N₂ Low recovery (10–50%) in GC-MS extraction; high dipole moment Toxicology studies, industrial synthesis
3-Iodo-1,4-dimethyl-1H-pyrazole 1,4-dimethyl; 3-iodo C₅H₇IN₂ Halogenated substituent; sensitive to light/air (storage: inert, 2–8°C) Cross-coupling reactions, radiopharmaceuticals
5-(Difluoromethyl)-1,4-dimethyl-1H-pyrazole 1,4-dimethyl; 5-difluoromethyl C₆H₉F₂N₂ Enhanced lipophilicity; stable under acidic conditions Agrochemicals, fluorinated drug candidates

Structural and Functional Differences

  • Hydrazinyl vs. Methyl/Iodo/Difluoromethyl Groups :
    The hydrazinyl group (–NHNH₂) in this compound confers strong nucleophilicity and metal-coordination ability, distinguishing it from the inert methyl group in 3,4-dimethyl-1H-pyrazole and the electrophilic iodo substituent in 3-iodo-1,4-dimethyl-1H-pyrazole. The difluoromethyl group in 5-(difluoromethyl)-1,4-dimethyl-1H-pyrazole enhances metabolic stability and lipophilicity, making it favorable for agrochemical applications .

  • Recovery and Detection Limits : 3,4-Dimethyl-1H-pyrazole exhibits poor recovery (10–50%) in dichloromethane-based extraction due to its high dipole moment and N–H groups, complicating its quantification in environmental samples . In contrast, halogenated analogs like 3-iodo-1,4-dimethyl-1H-pyrazole are more extractable but require stringent storage conditions to prevent degradation .

Biological Activity

5-Hydrazinyl-1,4-dimethyl-1H-pyrazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, particularly in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a pyrazole ring with hydrazinyl and methyl substitutions. The synthesis typically involves the cyclization of 1,4-dimethyl-3-pyrazolin-5-one with hydrazine hydrate under reflux conditions in ethanol. The reaction can be summarized as follows:

Starting Materials:

  • 1,4-dimethyl-3-pyrazolin-5-one
  • Hydrazine hydrate

Reaction Conditions:

  • Reflux in ethanol

This methodology yields the target compound efficiently, allowing for further modifications to enhance biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzyme activity or modulating signaling pathways. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, which enhances binding affinity to target molecules .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds derived from similar structures have shown significant activity against drug-resistant bacteria such as Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL .

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Pyrazole-derived hydrazones0.78Inhibitor of A. baumannii

Anti-inflammatory and Anticancer Activities

The pyrazole scaffold has been extensively studied for its anti-inflammatory and anticancer properties. Research indicates that various derivatives exhibit cytotoxic effects against cancer cell lines such as MCF7 and A549. For example, compounds derived from this compound have been assessed for their ability to inhibit cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA5490.07
Compound CHep-23.25

Case Studies

Several case studies illustrate the biological efficacy of pyrazole derivatives:

  • Antibacterial Activity : A study reported the synthesis of novel pyrazole derivatives that demonstrated potent activity against S. aureus and E. coli, highlighting the significance of structural modifications in enhancing antimicrobial efficacy .
  • Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of pyrazole derivatives on various cancer cell lines, revealing promising results for compounds with specific structural features that enhance their therapeutic potential .

Q & A

What are the standard synthetic protocols for preparing 5-hydrazinyl-1,4-dimethyl-1H-pyrazole, and how do reaction conditions influence yield?

Basic Method : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, refluxing substituted hydrazines (e.g., phenylhydrazine) with β-keto esters in ethanol or dioxane under acidic conditions (HCl) yields pyrazole cores . Heating at 120°C with phosphorus oxychloride (POCl₃) can facilitate cyclization for oxadiazole derivatives .
Advanced Optimization : Yield improvements require precise control of stoichiometry, solvent polarity, and temperature. Factorial design experiments (e.g., varying molar ratios of hydrazine to carbonyl precursors) can systematically identify optimal conditions .

Which spectroscopic and computational methods are most reliable for confirming the structure of 5-hydrazinylpyrazole derivatives?

Basic Characterization : IR spectroscopy identifies hydrazine N-H stretches (~3200 cm⁻¹) and C=O/C=N bonds (~1650 cm⁻¹). <sup>1</sup>H NMR confirms methyl group protons (δ 2.1–2.5 ppm) and aromatic protons .
Advanced Analysis : Single-crystal X-ray diffraction provides unambiguous structural confirmation. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) validate spectral data and electronic properties .

How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Basic Approach : Substituent positioning is controlled by precursor design. For example, electron-withdrawing groups on hydrazines favor nucleophilic attack at specific carbonyl carbons .
Advanced Strategy : Transition-state modeling using computational tools (e.g., Gaussian) predicts regiochemical outcomes. Solvent effects (e.g., DMF vs. ethanol) and catalyst screening (e.g., Lewis acids) further refine selectivity .

What methodologies are recommended for optimizing multi-step synthesis of hydrazinylpyrazole-based heterocycles?

Basic Protocol : Stepwise synthesis involves (1) hydrazine coupling, (2) cyclization, and (3) functionalization (e.g., ester hydrolysis). Ethanol or dioxane solvents with HCl catalysis are common .
Advanced Optimization : Design of Experiments (DoE) evaluates interactions between steps. For example, orthogonal protecting groups (e.g., tosyl) prevent side reactions during functionalization .

How can computational modeling predict the biological activity of 5-hydrazinylpyrazole derivatives?

Basic Screening : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., VEGFR2 or MMP9). Pharmacophore models identify critical hydrogen-bonding motifs .
Advanced Analysis : Molecular Dynamics (MD) simulations (AMBER/CHARMM) evaluate stability of ligand-protein complexes over time. QSAR models correlate electronic parameters (e.g., HOMO-LUMO gaps) with IC₅₀ values .

What experimental strategies reconcile contradictory data in reported synthetic yields or biological activities?

Basic Resolution : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Compare characterization data (e.g., HPLC purity ≥95%) to rule out impurities .
Advanced Framework : Apply theoretical frameworks (e.g., reaction mechanism validation via kinetic studies) to explain discrepancies. Meta-analyses of published protocols identify overlooked variables (e.g., trace moisture) .

How is purity assessed for hydrazinylpyrazoles, and what are common contaminants?

Basic QC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects unreacted hydrazines or dimerization byproducts. Melting-point consistency (±2°C) indicates purity .
Advanced Profiling : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR distinguish isomeric impurities. TGA/DSC analyses assess thermal degradation profiles .

What methodologies evaluate the stability of this compound under varying pH and temperature conditions?

Basic Stability Study : Accelerated degradation tests (40–80°C, pH 1–13) monitor decomposition via UV-Vis or NMR. First-order kinetics model degradation rates .
Advanced Analysis : LC-MS/MS identifies degradation products (e.g., hydrazine release). Computational models (DFT) predict hydrolysis pathways and reactive intermediates .

How are hydrazinylpyrazoles functionalized for targeted drug delivery or probe design?

Basic Functionalization : Ester hydrolysis (NaOH/ethanol) generates carboxylic acids for conjugation. SNAr reactions with aryl halides introduce bioorthogonal handles .
Advanced Strategies : Click chemistry (CuAAC) attaches fluorophores or PEG chains. PROTAC-like bifunctional molecules link pyrazoles to E3 ligase recruiters .

What in vitro assays are most effective for screening hydrazinylpyrazole derivatives as enzyme inhibitors?

Basic Assays : Colorimetric assays (e.g., MMP9 inhibition via gelatinase activity) measure IC₅₀. Fluorescence polarization (FP) quantifies binding to aminopeptidase N .
Advanced Profiling : Surface Plasmon Resonance (SPR) determines kinetic parameters (kon/koff). Cellular thermal shift assays (CETSA) confirm target engagement in live cells .

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